molecular formula C18H19N3 B1279578 3-(4-Benzylpiperazin-1-yl)benzonitrile CAS No. 247118-08-7

3-(4-Benzylpiperazin-1-yl)benzonitrile

Cat. No.: B1279578
CAS No.: 247118-08-7
M. Wt: 277.4 g/mol
InChI Key: FTZFSWIYQNWLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazin-1-yl)benzonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzonitrile core linked to a benzylpiperazine moiety, a structural motif present in a range of biologically active molecules. Piperazine derivatives are frequently explored as key scaffolds in drug discovery due to their ability to interact with various biological targets. This compound serves as a versatile chemical intermediate (or building block) for the synthesis of more complex molecules. Researchers may utilize it in the design and development of novel compounds for basic scientific research. It is supplied as a high-purity material to ensure consistency and reliability in experimental applications. This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research purposes. It is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals, nor is it to be used as a component in commercial in vitro diagnostic (IVD) products .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c19-14-17-7-4-8-18(13-17)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16/h1-8,13H,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFSWIYQNWLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470065
Record name 3-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247118-08-7
Record name 3-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Future Directions and Advanced Research Perspectives

Design and Synthesis of Next-Generation Multi-Targeting Hybrid Compounds

The benzylpiperazine core is a privileged scaffold in drug discovery, known for its interaction with a variety of biological targets. A significant future direction lies in leveraging this promiscuity to design multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple pathways involved in complex diseases.

One of the most promising applications for MTDLs based on the 3-(4-benzylpiperazin-1-yl)benzonitrile framework is in the treatment of neurodegenerative disorders like Alzheimer's disease. The N-benzylpiperidine and related N-benzylpiperazine analogs have been identified as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's. nih.govresearchgate.net By integrating pharmacophoric features known to interact with these enzymes, novel derivatives of this compound could be synthesized. For instance, structural modifications to the benzyl (B1604629) and benzonitrile (B105546) rings could be explored to optimize binding to the active sites of both AChE and BACE-1.

The synthesis of such hybrid compounds would likely involve multi-step synthetic routes. A plausible approach could start with the reaction of 1-benzylpiperazine (B3395278) with a suitably substituted 3-cyanobenzaldehyde (B1676564) derivative, followed by reductive amination. This method is suggested by the synthesis of the related compound 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile, where N-methylpiperazine is used in place of N-benzylpiperazine. chemicalbook.com

The following table outlines potential structural modifications to the this compound scaffold and their intended impact on multi-target activity:

Structural Modification Rationale for Multi-Target Activity Potential Therapeutic Target(s)
Introduction of a hydroxyl or methoxy (B1213986) group on the benzyl ringEnhance binding to the catalytic or peripheral anionic site of AChE.Acetylcholinesterase (AChE)
Replacement of the benzonitrile with an indanone or related heterocyclic systemOptimize interactions with the catalytic dyad of BACE-1.β-Secretase-1 (BACE-1)
Halogenation of the benzonitrile ringModulate pharmacokinetic properties and potentially enhance binding affinity.AChE, BACE-1

Exploration of Novel Therapeutic Indications and Biological Pathways

Beyond neurodegenerative diseases, the this compound scaffold holds potential for a range of other therapeutic applications. The exploration of its activity against different biological pathways could unveil novel treatment paradigms.

The nitrile group, a key feature of the parent compound, is a versatile pharmacophore present in numerous approved drugs. nih.gov Its ability to participate in hydrogen bonding and dipole-dipole interactions makes it a valuable component for designing inhibitors of various enzymes. For example, phenylpiperazine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial target in oncology. nih.gov Future research could, therefore, involve screening this compound and its derivatives for activity against a panel of cancer-related kinases.

Furthermore, arylpiperazine derivatives have a well-established history as ligands for serotonin (B10506) and other neurotransmitter receptors. This suggests that the this compound scaffold could be a starting point for developing novel agents for psychiatric disorders. By systematically modifying the substitution patterns on both aromatic rings, it may be possible to fine-tune the selectivity and functional activity at different receptor subtypes.

The table below summarizes potential novel therapeutic indications and the corresponding biological pathways that could be explored for derivatives of this compound.

Potential Therapeutic Indication Biological Pathway/Target Rationale
OncologyEGFR Tyrosine Kinase InhibitionPhenylpiperazine derivatives have shown promise as EGFR inhibitors. nih.gov
Psychiatric DisordersSerotonin Receptor ModulationThe arylpiperazine moiety is a common feature in many CNS-active drugs.
Inflammatory DiseasesCytokine Signaling PathwaysCertain piperazine-containing compounds have demonstrated anti-inflammatory properties.

Despite a comprehensive search for information on the chemical compound This compound , publicly available scientific literature and chemical databases lack specific data regarding its synthesis, detailed chemical properties, mechanism of action, and applications.

The absence of specific data prevents a detailed and accurate discussion of the following key areas as outlined in the request:

Q & A

Q. What safety protocols should be followed when handling 3-(4-benzylpiperazin-1-yl)benzonitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal: Segregate waste into halogenated/organic containers and ensure disposal via certified hazardous waste management services to prevent environmental contamination .
  • Emergency Measures: In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent dispersion. For inhalation exposure, relocate to fresh air and seek medical evaluation .

Q. What are the standard synthetic routes and purification methods for this compound?

Methodological Answer:

  • Synthesis: A common route involves nucleophilic substitution between 3-fluorobenzonitrile and 4-benzylpiperazine under reflux in aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.5 in 3:7 hexane:EtOAc) and recrystallize from ethanol for single-crystal growth .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H NMR (CDCl₃) should show aromatic protons (δ 7.4–7.6 ppm), benzylic CH₂ (δ 3.6 ppm), and piperazine signals (δ 2.4–2.8 ppm). ¹³C NMR confirms nitrile (δ ~117 ppm) and benzyl carbons .
    • FT-IR: Look for C≡N stretch (~2230 cm⁻¹) and aromatic C-H stretches (~3030 cm⁻¹) .
  • Mass Spectrometry: ESI-MS (positive mode) should display [M+H]⁺ at m/z 278.1 (calc. 277.18) .

Advanced Research Questions

Q. How can the crystal structure of this compound be validated for publication?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 Venture diffractometer .
  • Refinement: Employ SHELXL for structure solution and refinement. Check for R-factor convergence (R₁ < 5%) and validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles .
  • Validation Tools: Use PLATON to analyze symmetry and ADDSYM to detect missed symmetry elements .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer potential .
  • Molecular Dynamics: Simulate solvent interactions (e.g., in DMSO) using AMBER force fields to predict solubility and aggregation behavior .

Q. How can hydrogen bonding patterns in the solid state be analyzed for this compound?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s notation to categorize hydrogen bonds (e.g., D(2) for dimeric motifs). Use Mercury software to visualize and quantify intermolecular distances .
  • Thermal Analysis: Perform DSC/TGA to correlate hydrogen bonding stability with melting/decomposition points .

Q. What experimental approaches are used to evaluate this compound in OLED applications?

Methodological Answer:

  • TADF Screening: Measure photoluminescence quantum yield (PLQY) in thin films. Compare singlet-triplet energy gaps (ΔEₛₜ) via time-resolved fluorescence/phosphorescence .
  • Device Fabrication: Spin-coat the compound as an emissive layer in ITO/PEDOT:PSS/EML/TPBi/LiF/Al stacks. Test electroluminescence efficiency at varying dopant concentrations .

Q. How can trace impurities in synthesized batches be identified and quantified?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) with ESI-MS detection. Calibrate against reference standards (e.g., 4-ANBP from Cayman Chemical) .
  • NMR Spiking: Add authentic impurity samples (e.g., unreacted 3-fluorobenzonitrile) to ¹H NMR and quantify via integration .

Q. How should conflicting spectroscopic data between computational predictions and experimental results be resolved?

Methodological Answer:

  • Error Source Analysis: Check for solvent effects in DFT calculations (e.g., PCM model vs. experimental CDCl₃). Re-optimize structures with explicit solvent molecules .
  • Experimental Repetition: Re-run NMR/FT-IR under controlled humidity/temperature to exclude environmental artifacts .

Q. What strategies optimize reaction yields in photochemical vs. thermal synthesis routes?

Methodological Answer:

  • Photochemical Routes: Use UV lamps (λ = 365 nm) with photosensitizers (e.g., benzophenone). Monitor reaction progress via in-situ IR to avoid over-irradiation .
  • Thermal Routes: Optimize microwave-assisted synthesis (100°C, 150 W) with Pd(OAc)₂ catalysis. Compare yields under inert (N₂) vs. aerobic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.